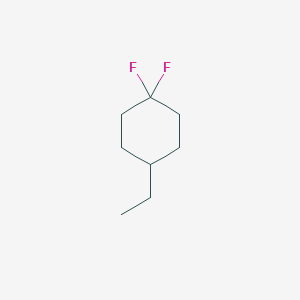

1,1-Difluoro-4-ethylcyclohexane

Description

1,1-Difluoro-4-ethylcyclohexane is a fluorinated cyclohexane derivative featuring two fluorine atoms at the 1,1-positions and an ethyl group at the 4-position. Its synthesis typically involves halogenation and alkylation steps, as inferred from analogous fluorocyclohexane preparations described in conformational studies . The compound’s stereoelectronic properties are influenced by the axial or equatorial orientation of the fluorine substituents, which can be analyzed via nuclear magnetic resonance (NMR) spectroscopy. For instance, fluorine atoms in axial positions exert stronger gauche effects, altering the cyclohexane ring’s conformational equilibrium and stability .

Properties

IUPAC Name |

4-ethyl-1,1-difluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2/c1-2-7-3-5-8(9,10)6-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPBWSJODBUYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-4-ethylcyclohexane can be synthesized through various methods, including fluorination and substitution reactions. One common method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts. These reagents are effective for converting alcohols to alkyl fluorides and aldehydes or ketones to gem-difluorides .

Industrial Production Methods

Industrial production of 1,1-Difluoro-4-ethylcyclohexane typically involves large-scale fluorination processes. These processes utilize fluorinating agents under controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient fluorination while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-4-ethylcyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Addition Reactions: The cyclohexane ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed to oxidize the compound.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different halogens, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

Applications in Scientific Research

-

Chemical Synthesis:

- Building Block for Fluorinated Compounds: 1,1-Difluoro-4-ethylcyclohexane serves as a precursor in the synthesis of more complex fluorinated organic molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

-

Biological Studies:

- Pharmaceutical Development: The compound is under investigation for its potential interactions with biological systems. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates in drug development. Ongoing studies focus on its binding affinity with various enzymes and receptors, which could reveal therapeutic applications.

-

Material Science:

- Polymer Chemistry: Due to its fluorinated nature, 1,1-difluoro-4-ethylcyclohexane may also find applications in the development of advanced materials with specific thermal and chemical resistance properties.

Case Studies

Case Study 1: Drug Development

Recent studies have investigated the pharmacokinetic profiles of fluorinated cycloalkanes like 1,1-difluoro-4-ethylcyclohexane. Research indicates that these compounds can improve drug efficacy by enhancing binding affinity to target proteins. For instance, preliminary findings suggest that derivatives of this compound may effectively inhibit specific enzymes involved in disease pathways .

Case Study 2: Material Science Innovations

Research into polymer composites incorporating fluorinated compounds has demonstrated improved resistance to solvents and thermal degradation. The incorporation of 1,1-difluoro-4-ethylcyclohexane into polymer matrices has shown promise in developing materials suitable for harsh environments .

Mechanism of Action

The mechanism of action of 1,1-Difluoro-4-ethylcyclohexane involves its interaction with molecular targets through its fluorine atoms and cyclohexane ring. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The cyclohexane ring provides a rigid framework that can affect the compound’s overall conformation and behavior in chemical reactions.

Comparison with Similar Compounds

3,3-Difluoro-trans-cyclohexene

- Structure : Cyclohexene ring with a trans double bond and fluorine atoms at the 3,3-positions.

- Key Differences :

- The unsaturated cyclohexene ring introduces ring strain and rigidity, contrasting with the saturated cyclohexane backbone of 1,1-difluoro-4-ethylcyclohexane.

- Fluorine substituents in 3,3-positions perturb electronic distribution differently, as shown by NMR coupling constants indicative of restricted ring puckering .

- Applications : Serves as a model for studying hyperconjugation in strained systems .

4-Ethoxy-4′-(4-ethylcyclohexyl)-2,3-difluorobiphenyl

- Structure : Biphenyl core with ethoxy, ethylcyclohexyl, and difluoro substituents.

- Key Differences :

- NMR Data: Not explicitly provided, but biphenyl systems typically exhibit aromatic proton shifts near δ 6.5–7.5 .

4,4-Difluoro-1-(2-fluorobiphenyl-4-yl)cyclohexanecarboxylic Acid

- Structure : Cyclohexane ring with 4,4-difluoro substituents and a biphenyl-carboxylic acid moiety.

- Key Differences: The carboxylic acid group increases polarity, enhancing solubility in polar solvents compared to the nonpolar 1,1-difluoro-4-ethylcyclohexane. Biphenyl substitution introduces aromaticity, with NMR signals for aromatic protons observed at δ 7.31–7.72 .

- Applications : Likely used as a pharmaceutical intermediate due to its carboxylic acid functionality .

Comparative Data Table

Functional Group and Reactivity Analysis

- Fluorine Substituents :

- Ethyl vs. Ethoxy Groups :

- The ethyl group in 1,1-difluoro-4-ethylcyclohexane increases steric hindrance, reducing reaction rates in nucleophilic substitutions.

- Ethoxy groups in biphenyl derivatives improve thermal stability in LCD applications .

Biological Activity

1,1-Difluoro-4-ethylcyclohexane (CAS No. 1310684-93-5) is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of fluorine atoms in organic compounds often enhances their chemical stability and biological activity, making them suitable for various applications in medicinal chemistry and material science. This article aims to provide a comprehensive overview of the biological activity of 1,1-Difluoro-4-ethylcyclohexane, including its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

1,1-Difluoro-4-ethylcyclohexane features a cyclohexane ring substituted with an ethyl group and two fluorine atoms at the 1 and 1 positions. The molecular formula is CHF.

| Property | Value |

|---|---|

| Molecular Weight | 150.18 g/mol |

| Boiling Point | 138-140 °C |

| Density | 1.14 g/cm³ |

| Solubility | Insoluble in water |

The biological activity of 1,1-Difluoro-4-ethylcyclohexane is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

Target Interactions

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play critical roles in inflammatory processes and metabolic regulation.

- Receptor Modulation : It may act as a modulator of various receptors, influencing pathways related to cell signaling and gene expression.

Biochemical Pathways

The compound's interactions can affect several biochemical pathways:

- Inflammation : By inhibiting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), it may reduce inflammatory responses.

- Cell Proliferation : Modulation of signaling pathways linked to cell growth and differentiation can lead to altered cellular proliferation rates.

Case Studies

Several studies have explored the biological effects of fluorinated compounds similar to 1,1-Difluoro-4-ethylcyclohexane:

- Anti-inflammatory Effects : A study demonstrated that fluorinated cyclohexanes can significantly reduce inflammation in animal models by inhibiting COX enzymes .

- Anticancer Activity : Research indicated that certain fluorinated compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Neuroprotective Properties : Other studies have suggested that fluorinated derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

Toxicological Profile

Understanding the toxicological aspects of 1,1-Difluoro-4-ethylcyclohexane is crucial for assessing its safety for potential therapeutic applications:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1,1-Difluoro-4-ethylcyclohexane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves fluorination of a cyclohexane precursor. For example, analogous compounds like 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione are synthesized via nucleophilic substitution or catalytic fluorination using reagents like DAST (diethylaminosulfur trifluoride) . Optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–40°C), and stoichiometric ratios of fluorinating agents. Monitoring via GC-MS or NMR ensures intermediate purity.

Q. How can structural elucidation and purity of 1,1-Difluoro-4-ethylcyclohexane be validated experimentally?

- Methodological Answer : Use and NMR to confirm fluorine substitution patterns and ethyl group integration. High-resolution mass spectrometry (HRMS) verifies molecular mass. Purity is assessed via gas chromatography (GC) with flame ionization detection, complemented by differential scanning calorimetry (DSC) to check for polymorphic impurities .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to handling this compound in laboratory settings?

- Methodological Answer : Determine logP via reverse-phase HPLC or shake-flask methods to assess hydrophobicity. Solubility in common solvents (e.g., hexane, ethanol) is measured gravimetrically. Thermogravimetric analysis (TGA) evaluates thermal stability, critical for storage and reaction planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.